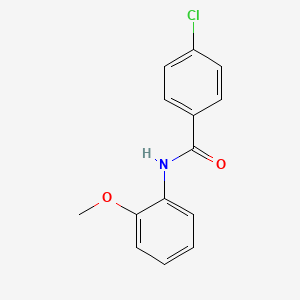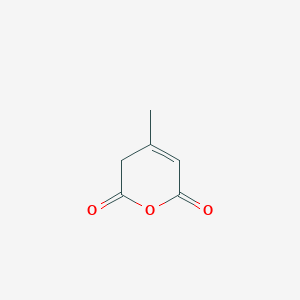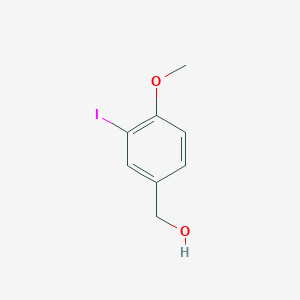
2,7-Diamino-9-fluorenone
Overview
Description
2,7-Diamino-9-fluorenone is a compound with the molecular formula C13H10N2O . It is a white to pale yellow crystalline solid that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide . This compound is relatively stable in air, but should be kept away from direct sunlight and high temperatures . It is used as an intermediate in organic synthesis .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.23 . It has a melting point of 290°C . The predicted boiling point is 526.6±43.0°C and the predicted density is 1.42 g/cm3 . The predicted pKa is 3.39±0.20 .Scientific Research Applications
Synthesis and Polymer Chemistry
Synthesis Techniques : 2,7-Diamino-9-fluorenone has been utilized in various synthesis techniques. For instance, Guo-Jun Lian and M. Polk (1996) demonstrated its synthesis for creating 2,7-diamino-9,9-bis(4-aminophenyl)fluorene, a compound used in further chemical reactions (Lian & Polk, 1996).
Polyimides and Polyamides Preparation : C. D. Diakoumakos and J. Mikroyannidis (1994) used 2,7-diamino-9-dicyanomethylene-fluorene in the synthesis of heat-resistant polyimides and polyamides. These materials showed stability and potential for use in high-temperature applications (Diakoumakos & Mikroyannidis, 1994).
Precursor to Polymers : F. Uckert, S. Setayesh, and K. Müllen (1999) explored 2,7-Poly(9-fluorenone) derived from this compound as a precursor for creating electron-deficient conjugated polymers. These polymers have potential applications in electronic materials (Uckert, Setayesh, & Müllen, 1999).
Optical and Electrical Properties
Optical Properties : J. Rodríguez et al. (2006) synthesized derivatives of 2,7-substituted 9-fluorenones, analyzing their fluorescence properties. The derivatives exhibited blue light-emitting fluorescence, suggesting applications in optical devices (Rodríguez et al., 2006).
Water Sensing Applications : T. Chen et al. (2017) designed fluorenone-tetraphenylethene luminogens based on 2,7-bis(4-(1,2,2-triphenylvinyl)phenyl)-9H-fluoren-9-one. These compounds exhibited ultra-high sensitivity to trace water in organic solvents, indicating potential use in ultra-sensitive water detection (Chen et al., 2017).
Electrochromic Properties : A. Cihaner, S. Tirkeş, and A. Önal (2004) investigated the electrochemical polymerization of 9-fluorenone, revealing its potential in creating materials with interesting electrochromic properties. This could lead to applications in smart windows or displays (Cihaner, Tirkeş, & Önal, 2004).
Photochemical Studies : Investigations on the photochemistry of 2,7-diamino-9-fluorenol, a related compound, were conducted by D. Zivkovic (2007). This research provides insights into the photophysical behavior of fluorenone derivatives, which could be critical in developing photoprotective or photosensitive materials (Zivkovic, 2007).
Safety and Hazards
properties
IUPAC Name |
2,7-diaminofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTJRFCUTIHVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183414 | |
| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2915-84-6 | |
| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC107568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Diamino-9-fluorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



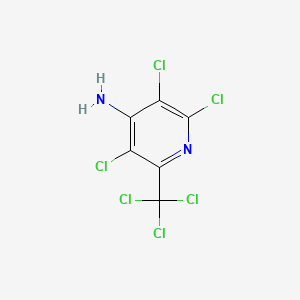


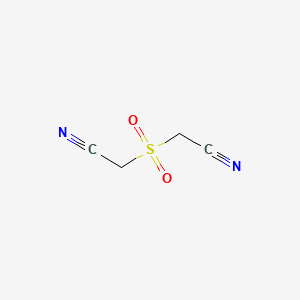
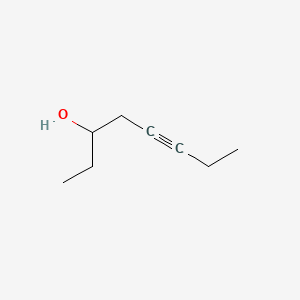

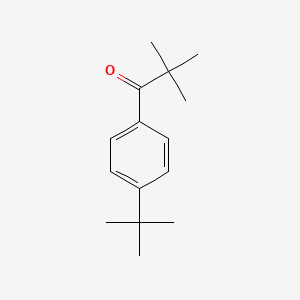

![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)
